molecular formula C17H20N4O B11135491 N~6~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-6-carboxamide

N~6~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-6-carboxamide

Cat. No.: B11135491
M. Wt: 296.37 g/mol
InChI Key: COWGIGZVOLIPMD-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is a compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a fused ring system consisting of a benzene ring fused to a pyrrole ring. This compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves the construction of the imidazole and indole rings followed by their coupling. One common method for synthesizing imidazole derivatives involves the reaction of glyoxal with ammonia or primary amines. For the indole moiety, Fischer indole synthesis is often employed, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-5-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-imidazol-5-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The indole ring can interact with various receptors and enzymes, influencing biological pathways. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid containing an imidazole ring.

    Tryptophan: An amino acid containing an indole ring.

    Omeprazole: A drug containing an imidazole ring used to reduce stomach acid.

Uniqueness

N-[2-(1H-imidazol-5-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is unique due to its combined imidazole and indole structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C17H20N4O/c1-12(2)21-8-6-13-3-4-14(9-16(13)21)17(22)19-7-5-15-10-18-11-20-15/h3-4,6,8-12H,5,7H2,1-2H3,(H,18,20)(H,19,22)

InChI Key

COWGIGZVOLIPMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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